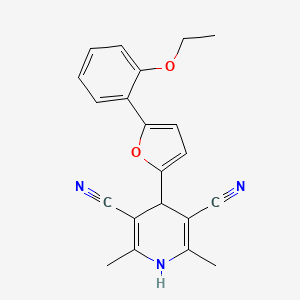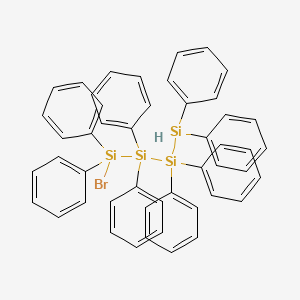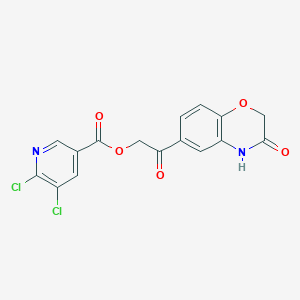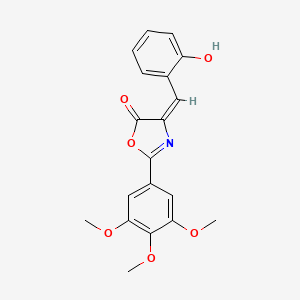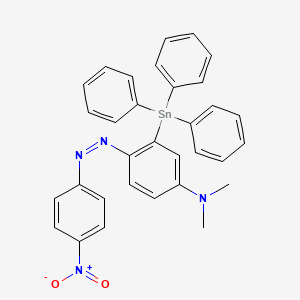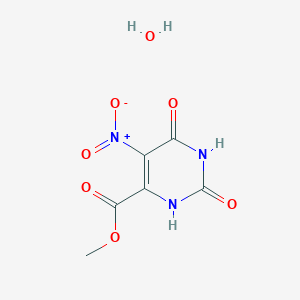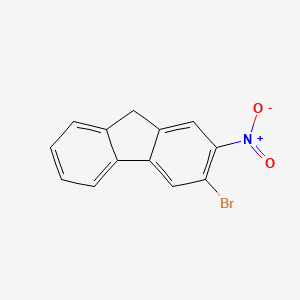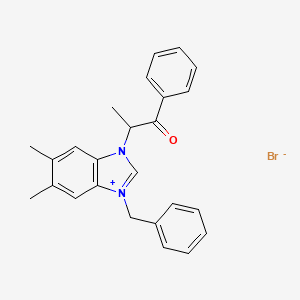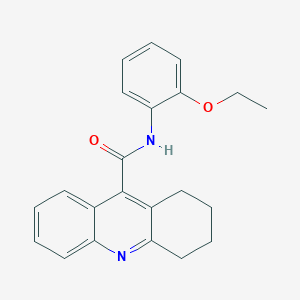![molecular formula C24H26O8 B11948659 [4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate CAS No. 31818-66-3](/img/structure/B11948659.png)
[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL is a complex organic compound with the molecular formula C24H26O8. It is a derivative of D-mannitol, a sugar alcohol, and features multiple protective groups, including benzoyl and isopropylidene groups. This compound is often used in organic synthesis and research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-mannitol are protected using benzoyl chloride in the presence of a base such as triethylamine. This step ensures selective protection of specific hydroxyl groups.
Formation of Isopropylidene Acetal: The protected D-mannitol is then treated with acetone and an acid catalyst to form the isopropylidene acetal, protecting the 3,4-hydroxyl groups.
Methylene Bridge Formation: The final step involves the formation of a methylene bridge between the 2,5-hydroxyl groups using formaldehyde and an acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL can undergo various chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield the parent D-mannitol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzoyl and isopropylidene groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield D-mannitol, while oxidation could produce various oxidized derivatives.
Aplicaciones Científicas De Investigación
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for other specialized compounds.
Mecanismo De Acción
The mechanism of action of 1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL involves its ability to protect specific hydroxyl groups in D-mannitol, allowing selective reactions to occur at other sites. This selective protection is crucial in multi-step organic synthesis, enabling the formation of complex molecules with high precision.
Comparación Con Compuestos Similares
Similar Compounds
3,5-DI-O-BENZOYL-1,2-O-ISOPROPYLIDENE-α-D-RIBOSE: Similar in structure but derived from ribose instead of mannitol.
1,25,6-DI-O-ISOPROPYLIDENE-myo-INOSITOL: Another compound with isopropylidene protective groups but derived from inositol.
Uniqueness
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL is unique due to its specific combination of protective groups and its derivation from D-mannitol. This combination allows for selective reactions that are not possible with other similar compounds, making it a valuable tool in organic synthesis and research.
Propiedades
Número CAS |
31818-66-3 |
|---|---|
Fórmula molecular |
C24H26O8 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
[4-(benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate |
InChI |
InChI=1S/C24H26O8/c1-24(2)31-20-18(13-27-22(25)16-9-5-3-6-10-16)29-15-30-19(21(20)32-24)14-28-23(26)17-11-7-4-8-12-17/h3-12,18-21H,13-15H2,1-2H3 |
Clave InChI |
PWLCYBVEONJDMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(OCOC(C2O1)COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)
![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)
